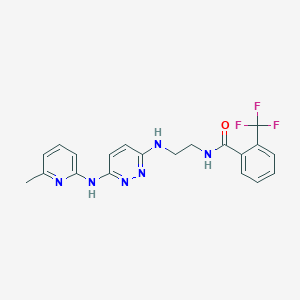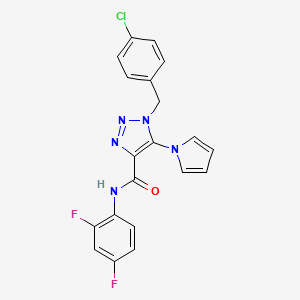
3-(1-(4-Methylbenzoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)propyl 4-methylbenzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(4-Methylbenzoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)propyl 4-methylbenzenecarboxylate is a useful research compound. Its molecular formula is C23H21F3N2O3 and its molecular weight is 430.427. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(4-Methylbenzoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)propyl 4-methylbenzenecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(4-Methylbenzoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)propyl 4-methylbenzenecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research demonstrates the synthesis and characterization of new pyrazole derivatives, showcasing their potential as antimicrobial agents. For example, Bhat et al. (2016) synthesized a new series of pyrazole compounds exhibiting a broad spectrum of antimicrobial activities and moderate to good antioxidant activities, suggesting their utility as inhibitors of specific enzymes like the E. coli MurB enzyme (Bhat et al., 2016).
Catalysis and Synthesis Methodologies
The development of novel synthesis methodologies for heterocyclic compounds is another significant area of research. For instance, Katayama et al. (2016) explored an electrochemical reduction process in the presence of carbon dioxide to synthesize succinic acid derivatives, highlighting innovative approaches to carbon-carbon bond formation (Katayama et al., 2016).
Optical and Electronic Properties
Research into the optical and electronic properties of fluorinated poly(pyrazole) ligands, as conducted by Pedrini et al. (2020), points to the potential of such compounds in sensing applications. The study delves into the synthesis, crystal structure, and properties of fluorinated bis(pyrazoles), investigating their interaction with gases and solvents and their dielectric properties, which could be pertinent to the development of materials for electronic devices (Pedrini et al., 2020).
Antioxidant and Antidiabetic Potential
The exploration of the antioxidant and α-glucosidase inhibitory activities of Schiff bases tethered to triazole and pyrazole rings underscores the potential pharmaceutical applications of these compounds. Pillai et al. (2019) conducted such a study, revealing significant inhibitory potentials, which suggests these compounds could be explored further for their therapeutic benefits (Pillai et al., 2019).
Propiedades
IUPAC Name |
3-[1-(4-methylbenzoyl)-3-(trifluoromethyl)pyrazol-4-yl]propyl 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N2O3/c1-15-5-9-17(10-6-15)21(29)28-14-19(20(27-28)23(24,25)26)4-3-13-31-22(30)18-11-7-16(2)8-12-18/h5-12,14H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGDQENDDPMAGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C=C(C(=N2)C(F)(F)F)CCCOC(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2641526.png)
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2641527.png)
![1-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2641528.png)
![2-Anilinothieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B2641531.png)
![6,8-Dibromo-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methylquinoline](/img/structure/B2641532.png)

![methyl N-[4-[3-(1,3-benzodioxol-5-ylcarbamoyl)piperidin-1-yl]sulfonylphenyl]carbamate](/img/structure/B2641534.png)
![7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine](/img/structure/B2641535.png)
![N-(4-bromophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2641536.png)



